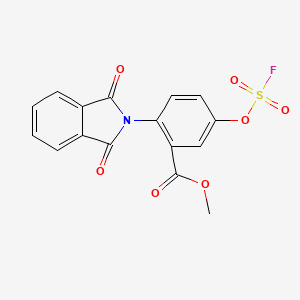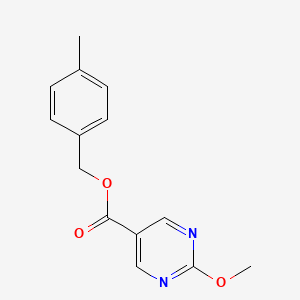
(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride, also known as PPDA, is a chemical compound that has been extensively studied for its potential use in scientific research. PPDA is a pyrazine-containing compound that has been shown to have a range of biochemical and physiological effects, making it an attractive target for further investigation.
Scientific Research Applications
Optoelectronic Applications
One significant application of pyrazine derivatives, like the one , is in the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. These compounds are key in developing optoelectronic materials due to their efficient regio-selective amination reactions and promising optical and thermal properties. Specifically, the synthesis involves regioselective amination reactions of dihalo-pyrrolopyrazines, leading to the production of either 2-amino- or 3-amino-pyrrolopyrazines, which are then converted into dipyrrolo[2,3-b]pyrazines derivatives. These derivatives exhibit significant potential as organic materials for optoelectronic applications, highlighting their importance in electronic and photonic devices (Meti et al., 2017).
Anticancer Agents
Another critical area of application is in the development of anticancer agents. Compounds with the pyrazine moiety have been identified as potent and selective inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key player in cancer cell growth and survival. Through structure-based drug design, analogues substituted with various amines at the pyrazine ring have shown improved potency and selectivity against PDK1, marking them as potential anticancer agents. These compounds exhibit cellular potency assessed by the inhibition of AKT phosphorylation and antiproliferation activity against various tumor cell lines, underscoring their potential in cancer therapy (Murphy et al., 2011).
Pharmaceutical and Agrochemical Applications
Pyrazine and its derivatives are fundamental components in pharmaceuticals and agrochemicals due to their high biological activities. They serve as structural components in various applications, including herbicides, insecticides, vitamins, pharmaceuticals, and adhesives. Specifically, pyrazines are utilized in flavors, fragrances, and as pharmaceutical intermediates, with certain derivatives being key raw materials for drugs such as anti-tuberculosis medications. This wide range of applications underscores the versatility and importance of pyrazine derivatives in developing new pharmaceutical and agrochemical products (Higasio & Shoji, 2001).
properties
IUPAC Name |
(3S)-1-pyrazin-2-ylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-7-1-4-12(6-7)8-5-10-2-3-11-8;;/h2-3,5,7H,1,4,6,9H2;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXFLFVRRJVHMJ-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2673053.png)

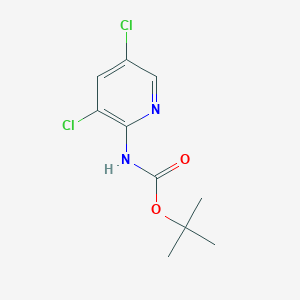
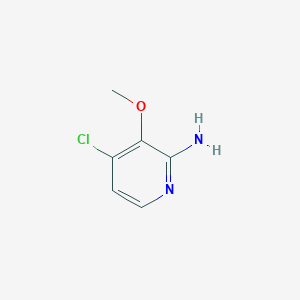
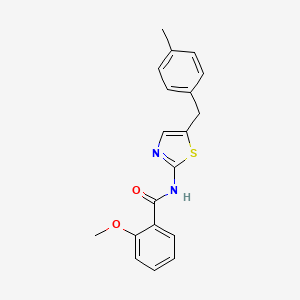
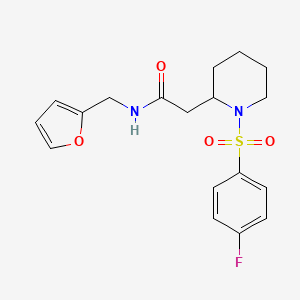
![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)

![1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine](/img/structure/B2673071.png)
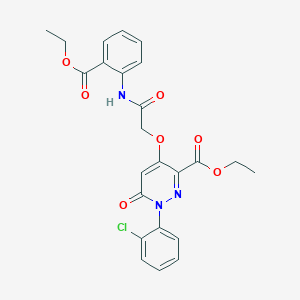
![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B2673073.png)
